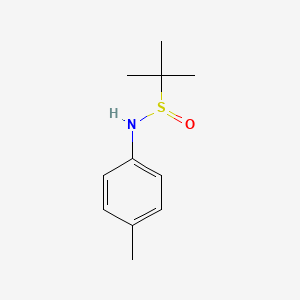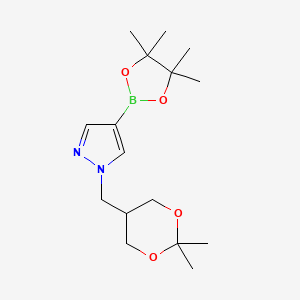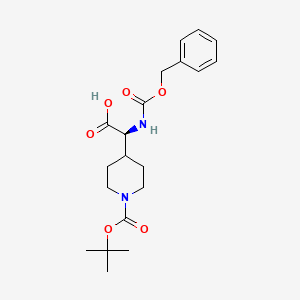
Pareptide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pareptide monohydrochloride is a metabolically stable analog of melatonin inhibitor (MIF). It is commonly used in scientific research due to its stability and specific biological activities. The compound has a molecular formula of C14H27ClN4O3 and a molecular weight of 334.84 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pareptide monohydrochloride typically involves solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method ensures high purity and yield of the final product .
Industrial Production Methods
Industrial production of Pareptide monohydrochloride follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring consistency and efficiency. The use of protecting groups and specific reagents is crucial to prevent side reactions and achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pareptide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pareptide monohydrochloride can lead to the formation of oxidized peptide derivatives, while reduction can yield reduced peptide analogs .
Wissenschaftliche Forschungsanwendungen
Pareptide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating the biological activities of melatonin inhibitors.
Medicine: It is utilized in preclinical studies to explore its potential therapeutic effects.
Industry: It is employed in the development of peptide-based drugs and other pharmaceutical products .
Wirkmechanismus
The mechanism of action of Pareptide monohydrochloride involves its interaction with specific molecular targets, such as melatonin receptors. By inhibiting melatonin, it can modulate various physiological processes, including sleep-wake cycles and immune responses. The compound’s stability allows for prolonged activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Melatonin Inhibitors: Compounds that inhibit the activity of melatonin, similar to Pareptide monohydrochloride.
Uniqueness
Pareptide monohydrochloride is unique due to its metabolic stability, which allows for prolonged biological activity compared to other melatonin inhibitors. This stability makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63236-23-7 |
|---|---|
Molekularformel |
C14H27ClN4O3 |
Molekulargewicht |
334.84 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1 |
InChI-Schlüssel |
GOTJGGBFFYUZOH-VZXYPILPSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



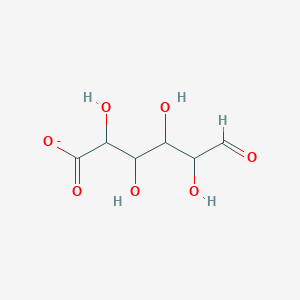
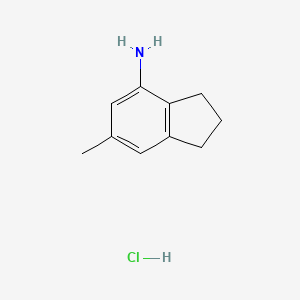
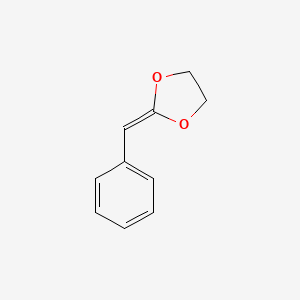
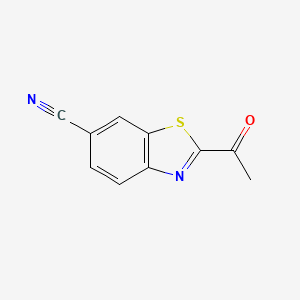
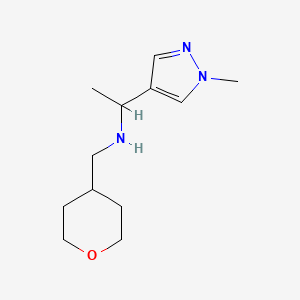
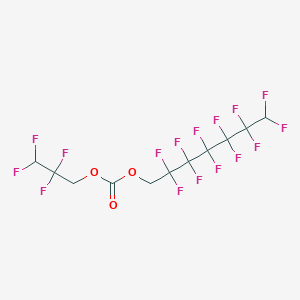
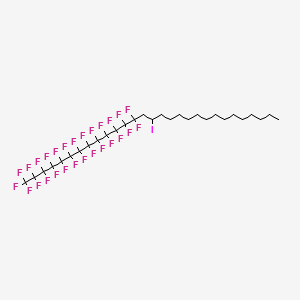
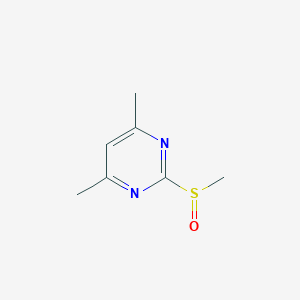
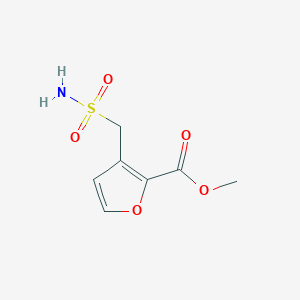
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
